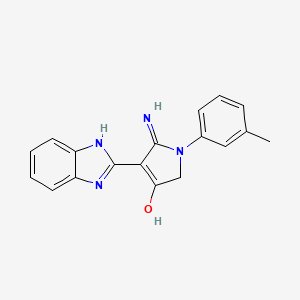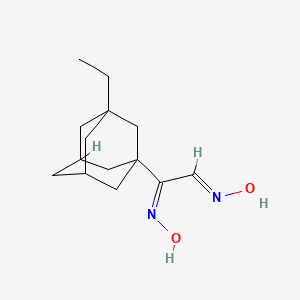
2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone, also known as HNT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HNT is a tetrazole-based ligand that is widely used in the synthesis of various coordination compounds. It has been found to exhibit excellent coordination ability towards transition metal ions, which has led to its extensive use in the field of bioinorganic chemistry.
Mécanisme D'action
The mechanism of action of 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone and its coordination compounds is still not fully understood. However, it is believed that they interact with the DNA of cancer cells and inhibit their growth by inducing apoptosis.
Biochemical and Physiological Effects:
2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone and its coordination compounds in lab experiments include their high stability, low toxicity, and easy synthesis. However, their limitations include their low solubility in water and their tendency to form aggregates, which can affect their catalytic activity.
Orientations Futures
There are several future directions for the research on 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone and its coordination compounds. Some of these include the development of new synthetic methods for 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone, the investigation of their potential applications in the field of catalysis, and the study of their mechanism of action towards cancer cells. Additionally, the development of new coordination compounds of 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone with improved solubility and stability could lead to their use in a wider range of applications.
Méthodes De Synthèse
The synthesis of 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 2-hydroxy-1-naphthaldehyde with 5-amino-1H-tetrazole in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and yields a yellow crystalline product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in various fields of scientific research. The coordination compounds of 2-hydroxy-1-naphthaldehyde 1H-tetrazol-5-ylhydrazone have been found to exhibit excellent catalytic activity towards a variety of organic reactions. They have also been used as potential anti-cancer agents due to their ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c19-11-6-5-8-3-1-2-4-9(8)10(11)7-13-14-12-15-17-18-16-12/h1-7,19H,(H2,14,15,16,17,18)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSDJZHUIIWQR-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NNN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NNN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)

![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)



![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)
![1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
![methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)